molecular formula C23H25N5O5 B2639890 7-(3,4-Dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538319-89-0

7-(3,4-Dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2639890
CAS No.: 538319-89-0
M. Wt: 451.483
InChI Key: WGMPWCSOPKGGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,4-Dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C23H25N5O5 and its molecular weight is 451.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Triazolopyrimidines : This compound belongs to the class of 1,2,4-triazolopyrimidines, which are synthesized through reactions involving various intermediates such as hydrazonoyl halides and ethyl carboxylates. These reactions result in the formation of triazolopyrimidines with potential biological activities (Abdelhamid et al., 2004).

  • Structural Analysis and Derivatives : The structure and properties of this compound's derivatives are studied through various spectroscopic techniques, highlighting the compound's chemical versatility and potential for further functionalization (Gilava et al., 2020).

Biological Activities

  • Antimicrobial and Antioxidant Activities : Some derivatives of triazolopyrimidines, including those structurally related to the compound , have been evaluated for their antimicrobial and antioxidant activities, suggesting potential applications in these areas (Gilava et al., 2020).

  • Potential in Antiviral Research : The triazolopyrimidine scaffold, to which this compound is related, has been explored for the development of biologically active compounds, including those with potential antiviral activities (Massari et al., 2017).

Potential for Further Research

  • Diverse Synthetic Pathways : The compound's related chemical class offers diverse synthetic pathways, which provide opportunities for the creation of novel derivatives with varied biological activities (Kolosov et al., 2017).

  • Structural and Functional Analysis : The detailed structural and functional analysis of triazolopyrimidines and their derivatives can lead to a better understanding of their properties and potential applications in various fields of science and medicine (Chebanov et al., 2006).

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5/c1-12-19(21(24)29)20(13-6-7-17(32-4)18(10-13)33-5)28-23(25-12)26-22(27-28)14-8-15(30-2)11-16(9-14)31-3/h6-11,20H,1-5H3,(H2,24,29)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMPWCSOPKGGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=CC(=C3)OC)OC)N1)C4=CC(=C(C=C4)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.